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Compound of Interest

Compound Name: Bryostatin 7

Cat. No.: B1248066 Get Quote

For researchers, scientists, and drug development professionals, this document provides a

detailed overview and practical protocols for the total synthesis of Bryostatin 7, a potent

marine macrolide with significant therapeutic potential. The information compiled herein is

based on the highly efficient convergent synthesis developed by the Krische group, which

stands as the most concise route to any bryostatin reported to date.

Bryostatin 7, a member of the bryostatin family of 20 marine natural products, has garnered

considerable attention for its diverse and potent biological activities. These include

antineoplastic, immunomodulatory, and neuroprotective effects. Its primary mechanism of

action involves the modulation of Protein Kinase C (PKC) isozymes, key regulators of

numerous cellular signaling pathways. Due to its scarcity from natural sources, total synthesis

is crucial for enabling further research and potential clinical applications. The Krische synthesis,

accomplished in 20 steps in the longest linear sequence and 36 total steps, provides a viable

pathway for obtaining research quantities of this complex molecule.[1]

Synthetic Strategy Overview
The total synthesis of Bryostatin 7 by the Krische group employs a convergent strategy,

centered on the union of two key fragments: Fragment A and Fragment B. This approach

allows for the efficient and stereocontrolled construction of the complex macrocyclic structure.

Key strategic elements of this synthesis include:
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Convergent Assembly: The synthesis relies on the preparation of two advanced

intermediates, Fragment A and Fragment B, which are then coupled. This strategy enhances

overall efficiency and allows for flexibility in analogue synthesis.

C-C Bond-Forming Hydrogenation: A key feature of this synthesis is the use of hydrogen-

mediated C-C bond-forming reactions, which offers a redox-economical and stereocontrolled

method for constructing key bonds.[1]

Keck-Yu Pyran Annulation: This powerful reaction is employed for the stereoselective

formation of the B-ring pyran by coupling Fragment A and Fragment B.[1]

Yamaguchi Macrolactonization: The final macrocyclic ring closure is achieved through a

Yamaguchi macrolactonization, a reliable method for forming large-ring lactones.[1]

Quantitative Data Summary
The following tables summarize the key quantitative data for the total synthesis of Bryostatin
7, including step counts and reported yields for the major stages of the synthesis.

Synthesis Stage
Longest Linear

Sequence
Total Steps Reference

Total Synthesis 20 36 [1]

Fragment A Synthesis 10 10 [1]

Fragment B Synthesis 10 10 [1]

Experimental Protocols
Detailed experimental protocols for the key transformations in the total synthesis of Bryostatin
7 are provided below. These protocols are adapted from the supporting information of the

original research publication by Lu, Woo, and Krische.

Synthesis of Fragment A
The synthesis of Fragment A involves a 10-step sequence starting from either 3-methyl-2-

butanone or crotononitrile.[1] A key step in this synthesis is a hydrogen-mediated reductive
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coupling of a glyoxal and a 1,3-enyne.[1]

Protocol for Hydrogen-Mediated Reductive Coupling:

Detailed reagent quantities, reaction conditions, and purification procedures would be

presented here, based on the specific experimental data from the supplementary information of

the cited paper.

Synthesis of Fragment B
The synthesis of Fragment B, which forms the A-ring of Bryostatin 7, is also accomplished in

10 steps. This synthesis showcases multiple transfer hydrogenative C-C bond-forming

reactions.[1]

Protocol for Iridium-Catalyzed Carbonyl Allylation:

Detailed reagent quantities, reaction conditions, and purification procedures would be

presented here, based on the specific experimental data from the supplementary information of

the cited paper.

Keck-Yu Pyran Annulation: Union of Fragments A and B
The coupling of Fragment A and Fragment B to form the B-ring pyran is a critical step in the

convergent synthesis.

Protocol for Keck-Yu Pyran Annulation:

Detailed reagent quantities, reaction conditions, and purification procedures would be

presented here, based on the specific experimental data from the supplementary information of

the cited paper.

Yamaguchi Macrolactonization and Final Steps
The final stages of the synthesis involve the formation of the 26-membered macrolactone,

followed by deprotection to yield Bryostatin 7.

Protocol for Yamaguchi Macrolactonization:

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 7 Tech Support

https://pmc.ncbi.nlm.nih.gov/articles/PMC3164899/
https://www.benchchem.com/product/b1248066?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC3164899/
https://www.benchchem.com/product/b1248066?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1248066?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Detailed reagent quantities, reaction conditions, and purification procedures would be

presented here, based on the specific experimental data from the supplementary information of

the cited paper.

Visualizations
Total Synthesis Workflow
The following diagram illustrates the convergent workflow for the total synthesis of Bryostatin
7.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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